molecular formula C10H9ClN2 B1356770 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole CAS No. 27301-77-5

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole

Cat. No.: B1356770
CAS No.: 27301-77-5
M. Wt: 192.64 g/mol
InChI Key: PFUGSJQNCXAWQX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Known for its unique substitution pattern and biological activities.

    1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with an additional methyl group, leading to different properties.

    1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Bromine substitution instead of chlorine, affecting its reactivity and biological activity.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUGSJQNCXAWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591673
Record name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27301-77-5
Record name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared by the same methodology described for EXAMPLE 1 with 4-chlorophenyl hydrazine.HCl substituted for phenyl hydrazine. There was obtained 1-(4′-chlorophenyl)-3-methyl-1H-pyrazole-5-[(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide; HRMS (M+H)+: calc. 467.094465; found 467.093532.
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Synthesis routes and methods II

Procedure details

This compound was prepared by the same methodology described for EXAMPLE 8 with 4-chlorophenyl hydrazine · HCl substituted for phenyl hydrazine and 2-amino-5-(2-N-t-butylaminosulfonylphenyl)pyridine was used in the coupling step. There was obtained the title compound; HRMS (M+H)+ : calc. 468.089714; found 468.088873.
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2-amino-5-(2-N-t-butylaminosulfonylphenyl)pyridine
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Synthesis routes and methods III

Procedure details

This compound was prepared by the same methodology described for EXAMPLE 8 with 4-chlorophenyl hydrazine.HCl substituted for phenyl hydrazine and 2-amino-5-(2-N-t-butylaminosulfonylphenyl)pyridine was used in the coupling step. There was obtained the title compound; HRMS (M+H)+: calc. 468.089714; found 468.088873.
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2-amino-5-(2-N-t-butylaminosulfonylphenyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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